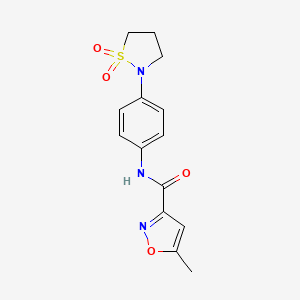
(4-Chlorophenyl)(3-(methylthio)pyrrolidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(4-Chlorophenyl)(3-(methylthio)pyrrolidin-1-yl)methanone” is a heterocyclic organic compound . It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom .
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using techniques such as FTIR, 1H, 13C NMR, and UV-Vis spectrometry . These techniques can provide information about the bond lengths, dihedral and bond angles, and other structural properties of the molecule .Wissenschaftliche Forschungsanwendungen
Biotransformation and Synthesis
The production of key chiral intermediates for drugs like Betahistine showcases a significant application of similar chemical structures. A study demonstrated the use of carbonyl reductase-producing microorganisms isolated from soil samples for the stereoselective reduction of related compounds to produce important chiral intermediates with high enantiomeric excess and yield using an aqueous two-phase system. This biotransformation method highlights the potential for microbial cells in synthesizing chiral intermediates efficiently, improving substrate tolerance and biocompatibility in pharmaceutical synthesis processes (Ni, Zhou, & Sun, 2012).
Antimicrobial and Anticancer Agents
Another study focused on the synthesis and molecular docking study of new heterocyclic compounds, incorporating structures similar to "(4-Chlorophenyl)(3-(methylthio)pyrrolidin-1-yl)methanone," to explore their potential as anticancer and antimicrobial agents. The compounds were tested for their efficacy against a panel of cancer cell lines and pathogenic strains, demonstrating significant biological activity. This research underscores the versatility of such compounds in developing new pharmaceutical agents with potential applications in treating cancer and infections (Katariya, Vennapu, & Shah, 2021).
Solution Formulation for Drug Delivery
In the realm of pharmaceutical formulation, a study investigated the development of a precipitation-resistant solution to increase the in vivo exposure of a poorly water-soluble compound. By preventing or delaying precipitation upon dilution with water, the study aimed to achieve higher plasma concentrations and improved dose proportionality in early toxicology and clinical studies. This research provides insight into formulation strategies that can enhance the bioavailability of drugs with poor water solubility, a common challenge in drug development (Burton et al., 2012).
Molecular Docking and Structure Analysis
The molecular structure, spectroscopic, and quantum chemical analysis of compounds bearing resemblance to "(4-Chlorophenyl)(3-(methylthio)pyrrolidin-1-yl)methanone" was carried out to understand their chemical properties and interactions at the molecular level. Studies involving DFT analysis, molecular docking, and antimicrobial activity assessments reveal the structural basis for the biological activities of these compounds and their potential applications in designing new therapeutics (Sivakumar et al., 2021).
Zukünftige Richtungen
The future directions for research on “(4-Chlorophenyl)(3-(methylthio)pyrrolidin-1-yl)methanone” could include further investigation into its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its safety and hazards should be thoroughly evaluated. The potential applications of this compound in the treatment of human diseases could also be explored .
Eigenschaften
IUPAC Name |
(4-chlorophenyl)-(3-methylsulfanylpyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNOS/c1-16-11-6-7-14(8-11)12(15)9-2-4-10(13)5-3-9/h2-5,11H,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQJWDHPZPCJWOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1CCN(C1)C(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(3-nitrophenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2715496.png)
![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-(m-tolyl)acetate](/img/structure/B2715497.png)
![N-[[4-(2-Oxoimidazolidin-1-yl)phenyl]methyl]prop-2-enamide](/img/structure/B2715498.png)

![2-methoxy-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide](/img/structure/B2715504.png)
![3-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-phenylpropanamide](/img/structure/B2715505.png)
![2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2715506.png)


![4-[4-Chloro-3-(trifluoromethyl)benzyl]-1lambda~6~,4-thiazinane-1,1-dione](/img/structure/B2715510.png)
![4-Chloro-2-{2-[(4-chlorophenyl)sulfanyl]acetamido}benzoic acid](/img/structure/B2715511.png)
![N-(4-cyclohexylphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2715512.png)